2,4,7-Trihydroxypteridine

描述

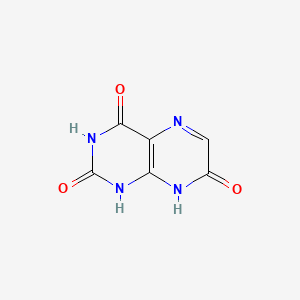

2,4,7-trihydroxypteridine is a member of the class of pteridines that is pteridine in which the hydrogens at positions 2, 4, and 7 have been replaed by hydroxy groups. It is a member of pteridines and a heteroaryl hydroxy compound.

生物活性

2,4,7-Trihydroxypteridine is a pteridine derivative that has garnered attention due to its diverse biological activities. As a member of the pteridine family, this compound exhibits properties that may be beneficial in various therapeutic contexts, including anti-inflammatory and antioxidant effects. This article aims to explore the biological activity of this compound through an examination of existing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by three hydroxyl groups attached to the pteridine ring. This structural feature is significant as it influences the compound's reactivity and biological interactions. The general formula for pteridines is , and variations in substituents can lead to differing biological activities.

Antioxidant Properties

Research indicates that pteridine derivatives, including this compound, exhibit potent antioxidant properties. A study demonstrated that several pteridine derivatives could scavenge free radicals effectively and inhibit lipid peroxidation. The antioxidant activity is attributed to the ability of these compounds to donate electrons and stabilize free radicals, thereby reducing oxidative stress in biological systems .

Anti-inflammatory Effects

Pteridine derivatives have been shown to possess anti-inflammatory properties. For instance, 2,4-diaminopteridine derivatives have been evaluated for their ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. Certain derivatives exhibited IC50 values as low as 100 nM, indicating strong inhibitory potential against LOX . The anti-inflammatory effects are particularly relevant in conditions such as rheumatoid arthritis and ulcerative colitis.

Methotrexate Interaction

In a clinical study involving pediatric patients undergoing methotrexate therapy for acute lymphoblastic leukemia, significant levels of 2,4-diamino-7-hydroxy-pteridines were detected in plasma and cerebrospinal fluid (CSF). This finding suggests that these metabolites may interact with pteridine-dependent metabolic pathways, potentially influencing the efficacy and side effects of methotrexate treatment . The study highlighted variability in metabolite concentrations based on methotrexate dosing regimens.

Antiparasitic Potential

Another area of interest is the antiparasitic potential of pteridine derivatives. Research has indicated that certain 2,4-diamino-6-arylaminomethylpteridines can inhibit parasitic pteridine reductases. These enzymes are crucial for the survival of various parasites, thus making these derivatives promising candidates for antiparasitic drug development .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

科学研究应用

Antioxidant and Anti-inflammatory Properties

Research has indicated that derivatives of pteridine compounds, including 2,4,7-trihydroxypteridine, exhibit significant antioxidant properties. These compounds have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases such as cancer and atherosclerosis. A study highlighted that certain pteridine derivatives showed potent lipid antioxidant activities with IC50 values as low as 100 nM and demonstrated efficacy in reducing inflammation in animal models of colitis .

Case Study: Colitis Model

- Objective : Evaluate the anti-inflammatory effects of pteridine derivatives.

- Method : Administration of 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine at 0.01 mmol/kg.

- Results : A reduction in inflammatory markers by 41% was observed, indicating a promising therapeutic potential for inflammatory bowel diseases.

Role in Folate Metabolism

This compound is structurally related to folate derivatives and plays a role in folate metabolism. It has been studied for its potential to act as an intermediate in the degradation of folic acid under certain conditions. The compound can yield glyoxylic acid upon UV irradiation and acid hydrolysis, suggesting its involvement in biochemical pathways related to folate metabolism .

Implications for Drug Resistance

The study of Mycobacterium tuberculosis revealed that mutations affecting enzymes involved in folate metabolism can lead to drug resistance. Understanding the biochemical role of compounds like this compound could lead to novel strategies for overcoming resistance mechanisms by targeting these metabolic pathways .

Antiparasitic Activity

Recent studies have focused on optimizing pteridine-based compounds for their inhibitory effects on parasitic enzymes. Specifically, this compound derivatives have shown promise against Trypanosoma brucei and Leishmania species by inhibiting key enzymes involved in their metabolic pathways. The design of multitarget inhibitors has resulted in compounds with low nanomolar IC50 values against these parasites .

Case Study: Pteridine Derivatives Against Trypanosomatids

- Objective : Develop selective inhibitors targeting T. brucei PTR1 and DHFR.

- Method : Synthesis and evaluation of novel pteridine derivatives.

- Results : Identification of compounds exhibiting micromolar to submicromolar inhibition profiles against parasite enzymes.

Agricultural Applications

The insecticidal properties of pteridine derivatives have also been explored. Compounds derived from this compound have shown larvicidal activity against agricultural pests such as Mythimna separata and Plutella xylostella. Studies indicate that these compounds can achieve high lethality rates at low concentrations, making them candidates for environmentally friendly pest control agents .

Case Study: Insecticidal Activity Evaluation

- Objective : Assess the larvicidal effects of synthesized pteridine analogues.

- Method : Testing at various concentrations (200 mg/L).

- Results : Compounds exhibited lethality rates ranging from 50% to 100%, outperforming traditional insecticides.

属性

IUPAC Name |

1,8-dihydropteridine-2,4,7-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-2-1-7-3-4(8-2)9-6(13)10-5(3)12/h1H,(H3,8,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVUYVOMXUKYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC1=O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180440 | |

| Record name | Violapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-38-0 | |

| Record name | Violapterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Violapterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Violapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYLUMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H368N1B88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。